

Application Notes & Protocols: UPLC-MS/MS Assay for N-desmethyltamoxifen Determination

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Compound of Interest		
Compound Name:	Desmethyltamoxifen	
Cat. No.:	B1677009	Get Quote

These application notes provide a detailed protocol for the quantitative analysis of N-desmethyltamoxifen, a primary metabolite of tamoxifen, in human plasma and dried blood spots. The described Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS) method is suitable for therapeutic drug monitoring and pharmacokinetic studies in breast cancer patients undergoing tamoxifen therapy.

Introduction

Tamoxifen is a selective estrogen receptor modulator widely used in the treatment of hormone-receptor-positive breast cancer. The efficacy of tamoxifen is, in part, dependent on its biotransformation to active metabolites, including N-**desmethyltamoxifen**. Monitoring the plasma concentrations of tamoxifen and its metabolites is crucial for optimizing treatment and ensuring therapeutic efficacy. This document outlines a rapid, sensitive, and specific UPLC-MS/MS method for the determination of N-**desmethyltamoxifen**.

Experimental Protocols Sample Preparation (Human Plasma)

A simple protein precipitation method is utilized for the extraction of N-**desmethyltamoxifen** from human plasma.[1][2][3]

Materials:

Human plasma samples



- · Acetonitrile (ACN), HPLC grade
- Internal Standard (IS) solution (e.g., propranolol or deuterated N-desmethyltamoxifen)
- Microcentrifuge tubes (1.5 mL)
- Vortex mixer
- Centrifuge

Protocol:

- Pipette 50 μL of human plasma into a 1.5 mL microcentrifuge tube.
- Add a specific volume of the internal standard solution.
- Add acetonitrile for protein precipitation.
- Vortex the mixture for 1 minute to ensure thorough mixing.[4]
- Centrifuge the samples to pellet the precipitated proteins.
- Carefully transfer the clear supernatant to a new tube or vial.
- Evaporate the supernatant to dryness under a gentle stream of nitrogen gas at a controlled temperature (e.g., 30°C or 55°C).[4]
- Reconstitute the dried extract in a specific volume of the mobile phase.
- Vortex the reconstituted sample for 20 seconds to ensure complete dissolution.
- Transfer the final extract to an autosampler vial for UPLC-MS/MS analysis.

Sample Preparation (Dried Blood Spots - VAMS)

Volumetric absorptive microsampling (VAMS) offers a minimally invasive alternative for sample collection.

Materials:



- VAMS tips (e.g., Mitra®)
- Methanol, HPLC grade
- Internal Standard (IS) solution
- Microcentrifuge tubes
- Vortex mixer
- Sonicator
- Water bath
- Nitrogen evaporator

Protocol:

- Remove the VAMS tips containing the dried blood sample and place them into a microcentrifuge tube.
- Add the internal standard solution in methanol.
- · Vortex the mixture for 1 minute.
- Perform sonication-assisted extraction for 25 minutes.
- Pipette out the supernatant and dry it in a water bath at 55°C under a stream of nitrogen.
- Reconstitute the dried extract in 100 μ L of the mobile phase.
- Homogenize the mixture with a 20-second vortex.
- Transfer 70 μ L of the supernatant to an autosampler vial for injection into the UPLC-MS/MS system.

UPLC-MS/MS Analysis

Chromatographic Conditions:



- System: Acquity UPLC or equivalent
- Column: Acquity UPLC BEH C18 (e.g., 50 x 2.1 mm, 1.7 μm or 100 x 2.1 mm, 1.7 μm)
- Mobile Phase A: Water with 0.1% or 0.5% formic acid and 2 mM ammonium formate
- Mobile Phase B: Acetonitrile with 0.1% or 0.5% formic acid
- Flow Rate: 0.2 mL/min or 0.6 mL/min
- Gradient Elution: A linear gradient is typically employed, for instance, ramping up from 40% to 95% of solvent B in 2.5 minutes.
- Column Temperature: 50°C
- Autosampler Temperature: 10°C
- Injection Volume: 7 μL or 10 μL
- Total Run Time: Approximately 4.5 to 5 minutes

Mass Spectrometry Conditions:

- System: Triple-quadrupole mass spectrometer
- Ionization Mode: Positive Electrospray Ionization (ESI+)
- Detection Mode: Multiple Reaction Monitoring (MRM)
- MRM Transition for N-desmethyltamoxifen: m/z 358.31 > 58.27
- MRM Transition for a common Internal Standard (Propranolol): m/z 260.26 > 116.12

Data Presentation

The following tables summarize the quantitative performance of the UPLC-MS/MS method for N-desmethyltamoxifen determination.

Table 1: Linearity and Lower Limit of Quantification (LLOQ)



Analyte	Matrix	Linearity Range (ng/mL)	LLOQ (ng/mL)
N-desmethyltamoxifen	Human Plasma	1 - 500	1.0
N-desmethyltamoxifen	Whole Blood (VAMS)	2.0 - 500	2.00

Table 2: Precision and Accuracy

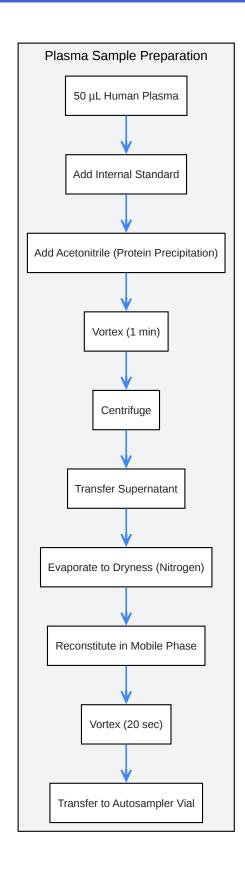
Analyte	Matrix	Quality Control Level	Precision (%CV)	Accuracy (%Bias)
N- desmethyltamoxi fen	Whole Blood (VAMS)	LLOQ	Within 20%	Within 20%
N- desmethyltamoxi fen	Whole Blood (VAMS)	Low (QCL)	< 15%	Within 15%
N- desmethyltamoxi fen	Whole Blood (VAMS)	Medium (QCM)	< 15%	Within 15%
N- desmethyltamoxi fen	Whole Blood (VAMS)	High (QCH)	< 15%	Within 15%

Table 3: Recovery and Matrix Effect

Analyte	Matrix	Recovery	Ion Suppression
N-desmethyltamoxifen	Whole Blood (VAMS)	> 90%	< 7%

Visualizations

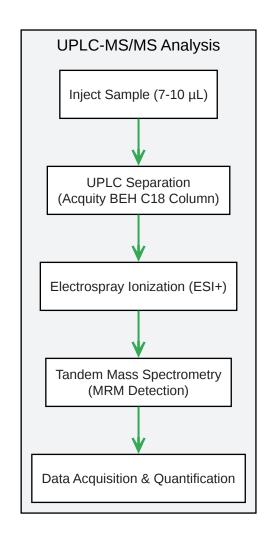




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Caption: Workflow for N-desmethyltamoxifen extraction from human plasma.





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Caption: General workflow of the UPLC-MS/MS analysis.

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